molecular formula C9H12O2 B057112 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid CAS No. 825-71-8

2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid

Cat. No. B057112
CAS RN: 825-71-8
M. Wt: 152.19 g/mol
InChI Key: HRVGJQMCNYJEHM-UHFFFAOYSA-N
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Description

"2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid" is a chemical compound that has garnered interest due to its unique structural and chemical properties. This compound is notable for its bicyclic structure, which has been the subject of various studies focusing on its synthesis, molecular configuration, and chemical behavior.

Synthesis Analysis

The synthesis of compounds related to “2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid” has been explored in several studies. For instance, the synthesis of 5‐endo,6‐endo‐Bis(acetoxymethyl)bicyclo[2.2.1]hept‐2‐ene involves the reaction of hydroxymethyl bicycloheptene with acetic acid anhydride (Sun, Li & Chen, 2005). Additionally, gold(I) catalysis has been used for the efficient synthesis of related bicyclic compounds, such as acetoxy bicyclo[3.1.0]hexenes (Buzas & Gagosz, 2006).

Molecular Structure Analysis

The molecular structure of related bicyclic compounds has been determined using techniques like X-ray diffraction. For example, a study on the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid reveals details about bond distances and angles in the bicyclic ring system, showing typical asymmetry of bond distances and hydrogen bonding patterns (Pfluger, Harlow & Simonsen, 1973).

Chemical Reactions and Properties

Various chemical reactions involving bicyclic compounds structurally similar to “2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid” have been studied. For instance, the rearrangement and cycloisomerization reactions catalyzed by gold and Brønsted acids have been investigated to understand the formation of different bicyclic structures (Chen, Day, Teo & Chan, 2016).

Physical Properties Analysis

The physical properties, such as boiling points and protective properties against corrosion, of esters derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been characterized. These studies help in understanding the potential applications of these compounds in different industrial contexts (Mamedov, 2004).

Chemical Properties Analysis

The chemical properties of bicyclic compounds similar to “2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid” are influenced by their unique structure. For instance, the stereochemical aspects and reactivity patterns of these compounds have been explored to understand their behavior in various chemical reactions and potential applications (Bentley, Norman, Kemmer & Christl, 1995).

Scientific Research Applications

  • Crystal Structure Analysis : A study analyzed the molecular conformation of a compound containing a bicyclo[2.2.1] ring system, revealing specific structural characteristics (Sun, Li, & Chen, 2005).

  • Chemical Transformations : Research focused on the conversion of Bicyclo[3.2.0]hept-2-en-6-one into Cyclopentadienylacetic Acid Derivatives, illustrating the versatility of bicyclic compounds in chemical reactions (Wallquist, Rey, & Dreiding, 1983).

  • Polymerization Studies : An investigation into the polymerization of norbornene derivatives highlighted the relevance of such compounds in the field of polymer chemistry (Kang & Sen, 2004).

  • Pyrolysis Analysis : The pyrolysates of bicyclo[2.2.1]hept-2-ene and its derivatives were examined, providing insights into their thermal decomposition properties (Sakaizumi, Tanaka, Kuze, & Ohashi, 1997).

  • Catalytic Reactions : A study described the catalyzed addition of acetic acid to bicyclo[2.2.1]hepta-2,5-diene, a reaction significant in organometallic chemistry (Magoon & Slaugh, 1973).

  • Synthesis and Corrosion Study : Research developed a method for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, examining their protective properties against acid corrosion of steel (Mamedov, 2004).

  • Copolymers Formation : A study on homo- and copolymers containing units based on derivatives of bicyclo[2.2.1]hept-5-en-2-ylmethyl demonstrated the application in polymer science (Reinmuth, Mathew, Melia, & Risse, 1996).

  • Photoresist Materials : Alicyclic polymers designed for use as 193 nm photoresist materials were synthesized, showing the importance of these compounds in material science (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

  • Metathesis Polymerization : The ring-opening metathesis polymerization of (±)-endo-bicyclo[2.2.1]hept-5-en-2-yl acetate was explored, contributing to the field of polymer chemistry (Ivin, Lam, & Rooney, 1993).

  • Cycloisomerization Processes : A study presented a synthetic method for assembling bicyclo[2.2.1]hept-2-en-7-ones, highlighting advanced synthetic techniques (Chen, Day, Teo, & Chan, 2016).

properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVGJQMCNYJEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid

CAS RN

825-71-8
Record name 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
张紊玮 - 2010 - ir.lzu.edu.cn
Objective: Norbornene reacts with tetrazine forming dihydropyridazine products and dinitrogen based on inverse electron demand Diels-Alder reaction. The reaction meets …
Number of citations: 0 ir.lzu.edu.cn

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